molecular formula C17H17N3 B3371067 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 618092-90-3

3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B3371067
M. Wt: 263.34 g/mol
InChI Key: IBCAQUOBKMYSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, also known as MPMP, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole derivatives and has a molecular formula of C16H16N2. The compound is synthesized using a multi-step process and has shown promising results in various research studies.

Mechanism Of Action

The exact mechanism of action of 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that the compound may work by inhibiting the production of inflammatory cytokines and reactive oxygen species. It may also work by activating certain signaling pathways in the body.

Biochemical And Physiological Effects

3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to have analgesic effects and may help reduce pain in certain conditions. Additionally, 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has been shown to have neuroprotective effects and may help prevent damage to the nervous system.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine for lab experiments is its potential to exhibit anti-inflammatory and antioxidant properties. This makes it a potentially useful compound for studying various diseases and conditions that involve inflammation and oxidative stress. However, one of the limitations of 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine. One area of interest is its potential use in the treatment of cancer. Studies have shown that 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine may have anti-cancer properties and may be useful in the development of new cancer treatments. Additionally, 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine in these areas.

Scientific Research Applications

3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has been studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and analgesic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

5-(2-methylphenyl)-2-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-12-7-9-14(10-8-12)20-17(18)11-16(19-20)15-6-4-3-5-13(15)2/h3-11H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCAQUOBKMYSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408606
Record name 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

CAS RN

618092-90-3
Record name 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-METHYLPHENYL)-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 6
3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.